molecular formula C12H21NO4 B1403568 trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid CAS No. 1392803-26-7

trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

Cat. No.: B1403568
CAS No.: 1392803-26-7
M. Wt: 243.3 g/mol
InChI Key: AOJXKOSBUVHAIA-SFYZADRCSA-N
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Description

trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid: is an organic compound that features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Products may include oxidized derivatives of the amino group or the cyclobutane ring.

    Reduction: Reduced forms of the carboxylic acid group, such as alcohols.

    Substitution: Functionalized derivatives with various substituents replacing the Boc-protected amino group.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Chiral Synthesis: Employed in the synthesis of chiral compounds due to its stereochemistry.

Biology and Medicine:

    Drug Development: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.

    Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics.

Industry:

    Material Science: Explored for applications in material science, including the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be deprotected to reveal a free amino group, which can participate in various biochemical pathways.

Comparison with Similar Compounds

  • trans-3-(Boc-amino)cyclobutanecarboxylic acid
  • trans-3-(Boc-amino)cyclohexanecarboxylic acid

Uniqueness:

  • Structural Features: The presence of the 2,2-dimethyl substitution on the cyclobutane ring distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
  • Applications: Its unique structure may confer specific advantages in certain applications, such as increased stability or selectivity in biological systems.

Properties

IUPAC Name

(1S,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H](C[C@@H]1NC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117456
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392803-26-7
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2,2-dimethyl-, (1R,3R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 3
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 4
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 5
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid
Reactant of Route 6
trans-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylic acid

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